

# 3-(N-morpholino)propanesulfonic acid (MOPS): An In-depth Technical Guide

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## Compound of Interest

Compound Name: Mops

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## Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as **MOPS**, is a zwitterionic buffer that belongs to the group of "Good's buffers," first described by Norman Good and his colleagues in 1966.<sup>[1]</sup> Its chemical structure features a morpholine ring and a propanesulfonic acid group, which confers favorable properties for a wide range of biological and biochemical applications.<sup>[1][2]</sup> With a pKa of 7.20 at 25°C, **MOPS** is an excellent buffering agent for maintaining a stable, near-neutral pH in many biological systems.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the chemical properties of **MOPS**, detailed experimental protocols for its use, and visual workflows to aid in experimental design.

## Core Chemical and Physical Properties

**MOPS** is a white crystalline powder with high water solubility.<sup>[4][5]</sup> Its zwitterionic nature at physiological pH makes it a versatile buffer for a variety of experimental conditions.<sup>[2]</sup> The key quantitative properties of **MOPS** are summarized in the table below.

Property	Value	References
IUPAC Name	3-(Morpholin-4-yl)propane-1-sulfonic acid	[1]
CAS Number	1132-61-2 (free acid)	[1]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>4</sub> S	[1]
Molecular Weight	209.26 g/mol	[1]
pKa (at 25°C)	7.20	[1][6]
Effective Buffering pH Range	6.5 - 7.9	[3][6]
Melting Point	277-281 °C (decomposes)	[5][7][8]
Appearance	White crystalline powder	[3][4]
Solubility in Water	500 mg/mL	[6]
ΔpKa/ΔT	-0.0152	[6]

## Applications in Research and Development

**MOPS** is widely utilized in life sciences research due to its desirable characteristics, which include:

- **Minimal Metal Ion Interaction:** Unlike some other common buffers, **MOPS** shows minimal chelation with most metal ions, making it suitable for use in solutions containing metal ions. [4][9]
- **Low UV Absorbance:** **MOPS** is essentially transparent to UV light, which is advantageous for spectrophotometric assays. [3][10]
- **Biocompatibility:** It is generally considered non-toxic to a wide range of cells and is frequently used in cell culture media. [11][12]

Key application areas include:

- RNA Electrophoresis: **MOPS** is a standard component of running buffers for denaturing agarose gel electrophoresis of RNA, as it helps to maintain the integrity of the RNA molecules during separation.[\[10\]](#)[\[13\]](#)[\[14\]](#)
- Protein Purification: It is used as a buffering agent in various chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography, to maintain a stable pH environment that preserves protein structure and function.[\[2\]](#)[\[15\]](#)
- Cell Culture: **MOPS** is incorporated into various cell culture media for bacteria, yeast, and mammalian cells to provide stable pH control.[\[4\]](#)[\[12\]](#)
- Enzyme Assays: Its stable buffering capacity in the neutral pH range makes it ideal for a variety of enzyme activity assays.[\[3\]](#)

## Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **MOPS** buffer.

### Denaturing RNA Agarose Gel Electrophoresis

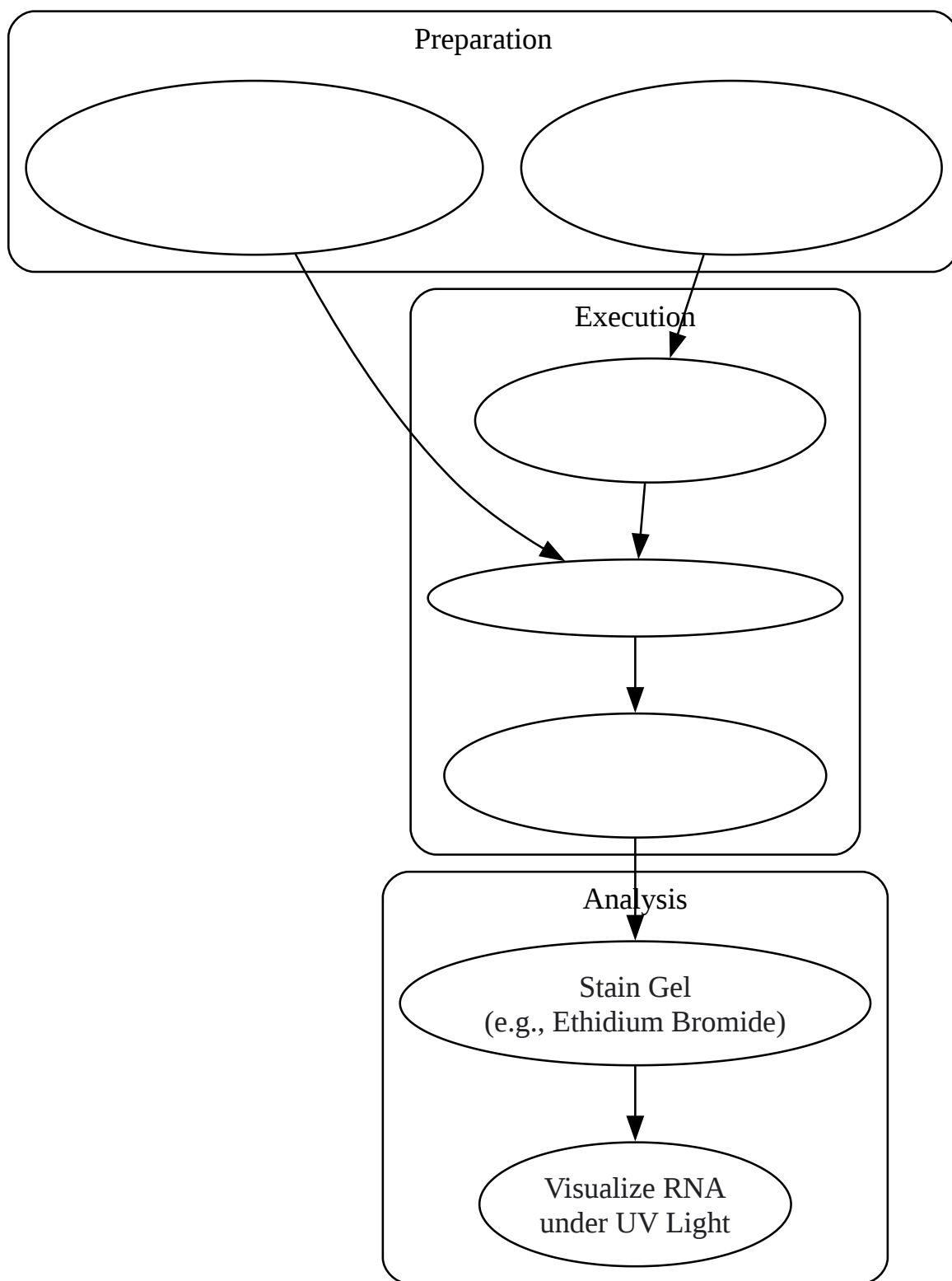
This protocol is used for the separation of RNA molecules under denaturing conditions to analyze their size and integrity.

Materials:

- High-quality agarose
- 10X **MOPS** buffer (0.4 M **MOPS**, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)
- 37% (12.3 M) Formaldehyde (handle in a fume hood)
- Nuclease-free water
- RNA sample
- Formaldehyde Load Dye (e.g., NorthernMax™ Formaldehyde Load Dye)
- Ethidium bromide or other RNA stain

## Procedure:

- **Gel Preparation (1% Agarose Gel):** a. In a fume hood, add 1.0 g of agarose to 72 mL of nuclease-free water in a flask. b. Heat in a microwave until the agarose is completely dissolved. c. Allow the solution to cool to approximately 60°C. d. Add 10 mL of 10X **MOPS** buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.[1][4] e. Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room temperature.[6]
- **Sample Preparation:** a. For each RNA sample, mix 1-3 µg of RNA with 3 volumes of Formaldehyde Load Dye.[1] b. Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.[1] c. Immediately place the samples on ice to prevent renaturation.
- **Electrophoresis:** a. Place the solidified gel in the electrophoresis tank and add 1X **MOPS** running buffer until the gel is submerged by a few millimeters.[1] b. Load the denatured RNA samples into the wells. c. Run the gel at 5-6 V/cm.[1] Monitor the migration of the dye front.
- **Visualization:** a. If ethidium bromide was not included in the loading dye, stain the gel in a 0.5 µg/mL ethidium bromide solution for 10-20 minutes.[6] b. Destain the gel in nuclease-free water for 10-20 minutes. c. Visualize the RNA bands on a UV transilluminator.



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Caption: Workflow for denaturing RNA agarose gel electrophoresis using **MOPS** buffer.

## Protein Purification using Affinity Chromatography with MOPS Buffer

This protocol outlines a general procedure for purifying a His-tagged protein using Nickel-NTA (Ni-NTA) affinity chromatography with **MOPS**-based buffers.

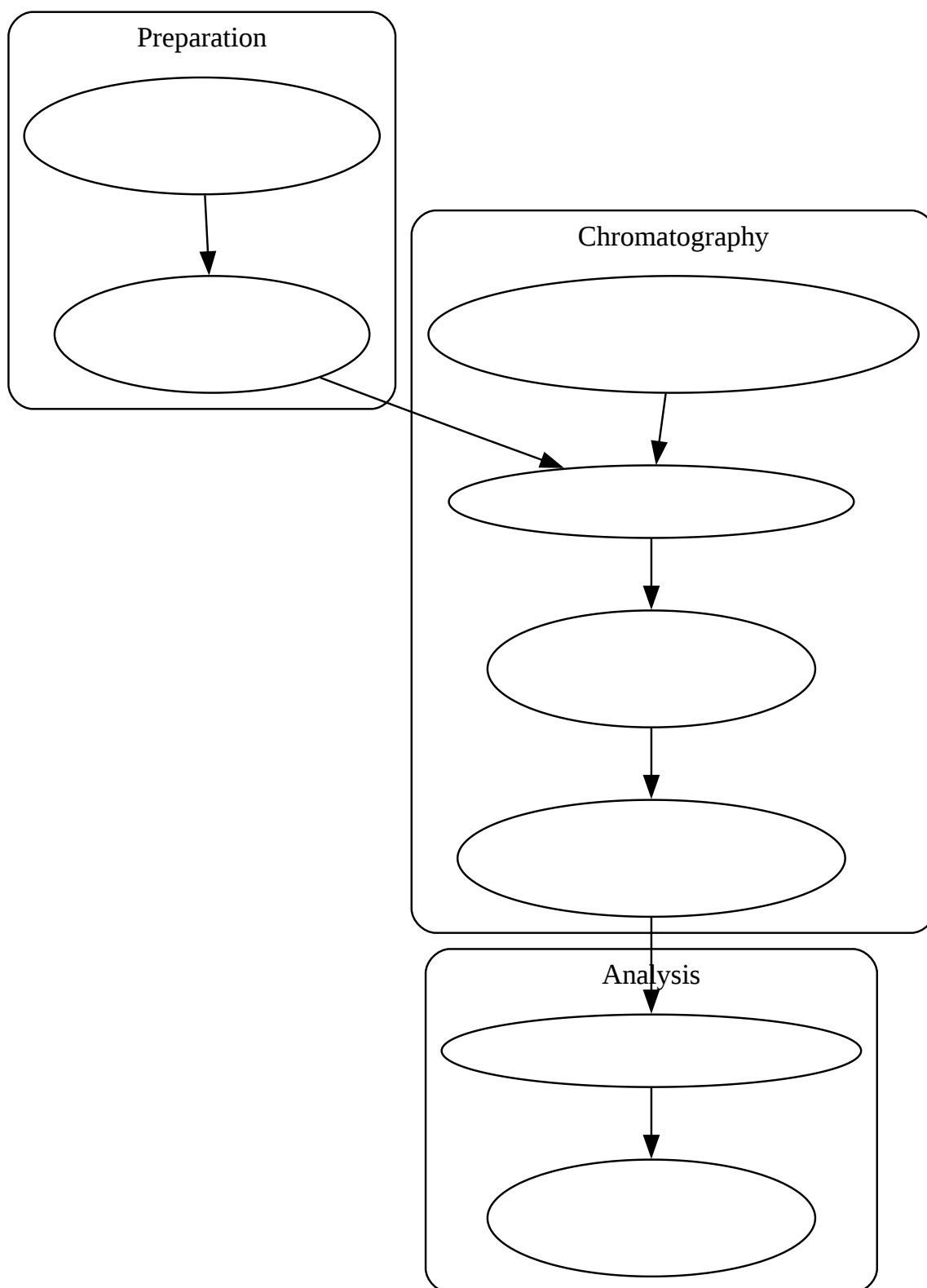
### Materials:

- E. coli cell pellet expressing a His-tagged protein
- Lysis Buffer: 50 mM **MOPS**, 300 mM NaCl, 10 mM Imidazole, pH 8.0
- Wash Buffer: 50 mM **MOPS**, 300 mM NaCl, 20 mM Imidazole, pH 8.0
- Elution Buffer: 50 mM **MOPS**, 300 mM NaCl, 250 mM Imidazole, pH 8.0
- Ni-NTA Agarose resin
- Chromatography column

### Procedure:

- Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells using sonication or a French press on ice. c. Centrifuge the lysate at  $>10,000 \times g$  for 30 minutes at 4°C to pellet cell debris. d. Collect the clarified supernatant containing the soluble protein.
- Column Preparation and Equilibration: a. Pack the Ni-NTA agarose resin into a chromatography column. b. Equilibrate the column by washing with 5-10 column volumes of Lysis Buffer.
- Protein Binding: a. Load the clarified lysate onto the equilibrated column. Allow the lysate to flow through the column by gravity or at a slow, controlled flow rate. b. Collect the flow-through fraction for analysis.
- Washing: a. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. b. Collect the wash fractions for analysis.

- Elution: a. Elute the bound His-tagged protein by applying the Elution Buffer to the column. b. Collect the eluate in fractions. c. Monitor the protein concentration in the fractions using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.
- Analysis: a. Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.



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Caption: Workflow for His-tagged protein purification using **MOPS**-buffered solutions.

## Preparation of MOPS-Buffered Minimal Medium for E. coli

This protocol is for preparing a defined minimal medium for the cultivation of E. coli, where **MOPS** provides the primary buffering capacity.

Materials:

- **MOPS** (free acid)
- Tricine
- KOH
- $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$
- $\text{NH}_4\text{Cl}$
- $\text{K}_2\text{SO}_4$
- $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$
- $\text{MgCl}_2$
- NaCl
- Micronutrient stock solution
- Carbon source (e.g., glucose)
- $\text{K}_2\text{HPO}_4$

Procedure:

- Preparation of 10X **MOPS** Mixture: a. In approximately 300 mL of nuclease-free water, dissolve 83.72 g of **MOPS** and 7.17 g of Tricine.[\[13\]](#) b. Adjust the pH to 7.4 with 10 M KOH. [\[13\]](#) c. Bring the total volume to 440 mL with nuclease-free water. d. Prepare a fresh 0.01 M  $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$  solution and add it to the **MOPS**/Tricine solution.[\[13\]](#) e. In the specified order,

add the following stock solutions: 50 mL of 1.9 M  $\text{NH}_4\text{Cl}$ , 10 mL of 0.276 M  $\text{K}_2\text{SO}_4$ , 0.25 mL of 0.02 M  $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ , 2.1 mL of 2.5 M  $\text{MgCl}_2$ , 100 mL of 5 M  $\text{NaCl}$ , and 0.2 mL of a micronutrient stock.[13] f. Add autoclaved nuclease-free water to a final volume of 1 L. g. Filter sterilize the 10X **MOPS** mixture through a 0.2  $\mu\text{m}$  filter and store in aliquots at  $-20^\circ\text{C}$ . [13]

- Preparation of Working **MOPS** Minimal Medium: a. To 880 mL of nuclease-free water, add 100 mL of the 10X **MOPS** mixture and 10 mL of 0.132 M  $\text{K}_2\text{HPO}_4$ . [13] b. Adjust the final pH to 7.2 with 10 M  $\text{NaOH}$ . [13] c. Filter sterilize the complete medium. d. Before use, aseptically add a sterile carbon source (e.g., 10 mL of 100X glucose stock for a final concentration of 0.1%). [13]

## Conclusion

3-(N-morpholino)propanesulfonic acid is a robust and versatile zwitterionic buffer with a wide range of applications in molecular biology, biochemistry, and cell biology. Its favorable chemical properties, including a physiologically relevant  $\text{pK}_a$ , minimal metal ion binding, and low UV absorbance, make it an indispensable tool for researchers. The detailed protocols and workflows provided in this guide offer a practical framework for the successful implementation of **MOPS** in various experimental settings, from routine analysis to complex purification schemes. Proper preparation and use of **MOPS**-based buffers are critical for ensuring the reliability and reproducibility of experimental results.

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